Indoline-1-carbonyl chloride

Vue d'ensemble

Description

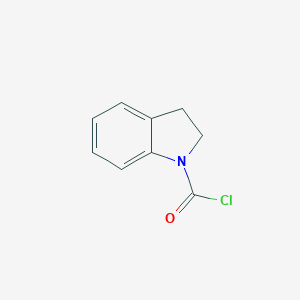

Indoline-1-carbonyl chloride is a heterocyclic acyl chloride derivative featuring an indoline scaffold (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). This compound serves as a critical intermediate in organic synthesis, particularly for constructing biologically active molecules. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions.

Recent studies highlight its utility in synthesizing sulfonamide derivatives with anticancer properties. For example, 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides were synthesized via a multi-step process:

Sulfonylation: Reaction of benzenesulfonyl chloride with substituted amines in dichloromethane (DCM) at 0°C to room temperature (rt) .

Indoline Coupling: this compound was coupled to the sulfonamide intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and diisopropylethylamine (DIPEA) in DCM .

Méthodes De Préparation

Chlorination of Indoline-1-Carboxylic Acid

The most widely documented method for synthesizing indoline-1-carbonyl chloride involves the direct chlorination of indoline-1-carboxylic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (Fig. 1). This approach leverages the nucleophilic displacement of the hydroxyl group in the carboxylic acid moiety, yielding the corresponding acyl chloride .

Reaction Mechanism and Conditions

-

Reagent Selection :

-

Solvent System :

-

Temperature and Time :

-

Workup :

Example Protocol

-

Indoline-1-carboxylic acid (1.0 eq) is dissolved in anhydrous DCM (10 mL/g).

-

Thionyl chloride (1.2 eq) is added dropwise under nitrogen, followed by catalytic DMF (0.1 eq).

-

The mixture is stirred at 25°C for 2 hours, then concentrated in vacuo to afford the product as a pale-yellow liquid (yield: 85–92%) .

Alternative Synthetic Routes

Direct Aminocarbonylation of Indoline

A less common but industrially viable method involves the gas-phase reaction of indoline with phosgene (COCl₂). This single-step process eliminates the need for pre-synthesized carboxylic acid intermediates .

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Pressure | 1–2 atm |

| Catalyst | Aluminium oxide (Al₂O₃) |

| Conversion Rate | 70–75% |

Challenges : Phosgene’s toxicity necessitates stringent safety protocols, limiting its use to specialized facilities .

Bisulfite Adduct Purification

Adapted from indole purification methods , this approach enhances the purity of this compound by forming a sodium bisulfite adduct :

-

Crude this compound is treated with aqueous sodium bisulfite (20–30% w/w) in methanol.

-

The intermediate adduct is isolated via filtration and washed with cold methanol.

-

Hydrolysis with NaOH (5–15% w/w) regenerates the purified product .

Advantages :

-

Reduces impurities like unreacted indoline or residual chlorinating agents.

-

Yields ≥95% purity, suitable for pharmaceutical applications .

Industrial-Scale Optimization

Continuous Flow Synthesis

To mitigate risks associated with batch processing (e.g., exothermic reactions), continuous flow systems are increasingly adopted:

-

Reactor Design : Microchannel reactors enable precise temperature control (ΔT ±1°C).

-

Residence Time : 10–15 minutes at 50°C.

Solvent Recycling

-

Distillation Recovery : DCM and toluene are reclaimed via fractional distillation (≥98% purity).

Analytical Characterization

Critical quality control metrics for this compound include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99% |

| Chloride Content | Titration (AgNO₃) | ≤0.1% |

| Water Content | Karl Fischer | ≤0.05% |

Spectroscopic Data :

Applications in Organic Synthesis

This compound is a key building block for:

-

Anticancer Agents : Serves as the acylating group in HDAC inhibitors (e.g., analogs of panobinostat) .

-

Agrochemicals : Intermediate in the synthesis of indole-based herbicides.

-

Polymer Chemistry : Monomer for thermally stable polyamides .

| Hazard | Precaution |

|---|---|

| Moisture Sensitivity | Store under nitrogen at –20°C |

| Corrosivity | Use PTFE-lined containers |

| Toxicity | Employ fume hoods and full-face shields |

Waste Disposal : Quench with ice-cold ethanol before neutralization with NaHCO₃ .

Analyse Des Réactions Chimiques

Types de réactions : La reserpiline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : La reserpiline peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : La réduction de la reserpiline peut être obtenue en utilisant du dihydrogène en présence d'un catalyseur au palladium.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la reserpiline peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de l'alcaloïde .

4. Applications de la recherche scientifique

La reserpiline a une large gamme d'applications dans la recherche scientifique :

Industrie : Des méthodes biotechnologiques sont employées pour produire de la reserpiline pour des applications pharmaceutiques.

5. Mécanisme d'action

La reserpiline exerce ses effets en inhibant la capture de la norépinéphrine dans les vésicules de stockage, ce qui entraîne l'épuisement des catécholamines et de la sérotonine des terminaisons axonales centrales et périphériques . Ce mécanisme est similaire à celui de la réserpine, un autre alcaloïde présent dans les espèces de Rauwolfia. La réduction des catécholamines entraîne une diminution de la fréquence cardiaque, de la force de contraction cardiaque et de la résistance vasculaire périphérique, ce qui contribue à ses effets antihypertenseurs .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

Indoline-1-carbonyl chloride serves as a crucial intermediate in the synthesis of bioactive compounds. Its applications include:

- Synthesis of Therapeutic Agents : The compound is utilized to create derivatives with potential therapeutic effects, including anticonvulsant and anticancer activities. For instance, research has shown that derivatives synthesized from this compound exhibit promising results against various cancer cell lines, such as MCF-7 and HCT-116 .

- Enzyme Inhibition Studies : Indoline derivatives are being investigated for their ability to inhibit specific enzymes linked to disease pathways. Studies have highlighted their potential as protein kinase inhibitors, particularly against vascular endothelial growth factor receptor 2 (VEGFR-2) .

Applications in Organic Synthesis

This compound is extensively used as a building block in organic synthesis:

- Multicomponent Reactions : It can participate in multicomponent reactions to form complex heterocyclic compounds. For example, recent advances have demonstrated its utility in synthesizing 6-indolylpyridine derivatives through three-component reactions involving aromatic aldehydes and cyanoacetate .

- Electrophilic Substitution : The carbonyl chloride group allows for electrophilic substitution reactions with nucleophiles, facilitating the formation of amides and other functionalized compounds .

Applications in Agricultural Chemistry

This compound also finds applications in the agricultural sector:

- Development of Agrochemicals : The compound is used as an intermediate in the synthesis of agrochemicals, which are critical for pest control and crop protection. Its derivatives have been explored for their potential efficacy against agricultural pests.

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

- Anticancer Activity : A study published in Molecules demonstrated that derivatives synthesized from this compound showed significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

- Enzyme Inhibition : Research highlighted the ability of indoline derivatives to act as selective inhibitors of protein kinases involved in cancer progression, showcasing their therapeutic potential .

- Synthesis Efficiency : An investigation into the synthesis methods revealed that using rhodium-catalyzed reactions with anhydrides provided an efficient pathway for producing functionalized indolines from this compound .

Comparison of Indoline Derivatives

| Compound Name | Structure Type | Key Features | Applications |

|---|---|---|---|

| This compound | Bicyclic compound | Contains carbonyl chloride group | Intermediate in drug synthesis |

| 2,3-Dihydroindole derivatives | Saturated derivative | Potential anticonvulsant activity | Medicinal chemistry |

| Indole derivatives | Aromatic heterocycle | Basic structure without carbonyl group | Broad biological activities |

Summary of Biological Activities

Mécanisme D'action

Reserpiline exerts its effects by inhibiting the uptake of norepinephrine into storage vesicles, resulting in the depletion of catecholamines and serotonin from central and peripheral axon terminals . This mechanism is similar to that of reserpine, another alkaloid found in Rauwolfia species. The reduction in catecholamines leads to a decrease in heart rate, force of cardiac contraction, and peripheral vascular resistance, which contributes to its antihypertensive effects .

Comparaison Avec Des Composés Similaires

To contextualize the properties and applications of indoline-1-carbonyl chloride, a comparative analysis with structurally or functionally related compounds is provided below.

Indoline-Based Acyl Chlorides

- 6-Hydroxy-3-((methanesulfonyloxy)methyl)-1-((5,6,7-trimethoxyindol-2-yl)carbonyl)indoline :

This compound shares the indoline-carbonyl backbone but incorporates a methanesulfonyloxy-methyl group and a trimethoxyindole substituent. Unlike this compound, it exhibits antifungal activity against Candida species due to its enhanced electron-withdrawing groups, which modulate membrane permeability . - The absence of a reactive carbonyl chloride limits its utility in nucleophilic coupling reactions .

Chloride-Containing Bioactive Compounds

- Callistephin Chloride (Pelargonidin-3-O-glucoside Chloride): An anthocyanin chloride salt with a flavylium cation structure. Unlike this compound, its chloride acts as a counterion rather than a reactive site. It exhibits antioxidant activity but lacks synthetic versatility due to its glycosidic and phenolic moieties .

- Ideain Chloride (Cyanidin-3-O-galactoside Chloride): Similar to callistephin, this compound’s chloride is non-reactive, and its bioactivity is linked to radical scavenging. Structural complexity limits its use in modular synthesis compared to this compound .

Heterocyclic Acyl Chlorides

- Their benzothiazine dioxide core provides rigidity, enhancing target selectivity but reducing metabolic stability compared to indoline derivatives .

Comparative Data Table

Research Findings and Limitations

- This compound excels in modular synthesis due to its reactive acyl chloride group, enabling rapid diversification of sulfonamide derivatives . However, its instability in aqueous environments limits in vivo applications.

- Anthocyanin chlorides (e.g., callistephin) are stable in acidic conditions but lack synthetic versatility, restricting their use to natural product studies .

- Benzothiazine ketoamides exhibit superior enzyme inhibition but require complex synthetic routes compared to indoline derivatives .

Notes

- The evidence lacks quantitative data (e.g., IC50 values, reaction yields) for direct pharmacological or reactivity comparisons.

- Further studies are needed to explore the metabolic stability and toxicity profiles of this compound derivatives.

Activité Biologique

Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of indole, characterized by a bicyclic structure that includes a nitrogen atom. This compound has garnered attention for its potential in drug design and synthesis due to its reactive carbonyl chloride functional group, which facilitates various chemical reactions.

Anticancer Properties

Indoline derivatives, including this compound, have shown promising anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms:

- Mechanism of Action : this compound can inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. A study demonstrated that modifications at specific positions on the indoline structure significantly enhanced HDAC inhibitory activity, leading to increased cytotoxic effects against various cancer cell lines .

- Case Studies : In vitro studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against lung adenocarcinoma cell lines (A549) and other cancers, indicating effective tumor growth inhibition .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains:

- In Vitro Testing : Compounds derived from indoline have been tested against both Gram-positive and Gram-negative bacteria, showing moderate to high antibacterial activity. For instance, derivatives synthesized from this compound demonstrated significant inhibition of bacterial growth, suggesting potential as antimicrobial agents .

The biological activity of this compound can be attributed to several biochemical pathways:

- Enzyme Inhibition : The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity and disrupting cellular processes .

- Reactive Oxygen Species (ROS) Generation : Some indoline derivatives induce oxidative stress in cancer cells, leading to apoptosis .

- Modulation of Neurotransmitter Systems : As an indole derivative, it may influence neurotransmitter levels, which could be relevant in treating psychiatric disorders .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

| Study | Findings |

|---|---|

| Gámez-Montaño et al. (2018) | Reported the synthesis of novel indole derivatives with significant anticancer activity against A549 cells. |

| Bhattacharjee et al. (2021) | Evaluated the antibacterial activity of synthesized indole compounds against multiple bacterial strains, highlighting their potential as therapeutic agents. |

| PMC9079367 (2023) | Discussed the role of indole derivatives in drug development, emphasizing their broad-spectrum biological activities including anticancer and antimicrobial effects. |

Q & A

Basic Questions

Q. How can researchers ensure reproducibility in synthesizing Indoline-1-carbonyl chloride?

- Methodological Answer : Reproducibility requires meticulous documentation of experimental procedures, including reaction conditions (temperature, solvent, stoichiometry), purification methods, and characterization data. For novel compounds, provide NMR, IR, and mass spectrometry data to confirm identity and purity. Known compounds should cite prior literature for validation. Limit main-text synthesis details to five compounds, with additional procedures in supplementary materials .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid inhalation/ingestion; store waste separately for professional disposal. Refer to safety data sheets (SDS) for hazard codes (e.g., H303, H313) and follow protocols like P264 (wash hands post-handling) and P351 (rinse eyes if exposed) .

Q. Which characterization techniques are essential for confirming the identity of this compound derivatives?

- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, FT-IR) with chromatographic purity checks (HPLC, GC). For novel derivatives, elemental analysis or X-ray crystallography may be required. Cross-reference data with analogous compounds (e.g., 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride) to validate structural assignments .

Advanced Research Questions

Q. How should researchers design experiments to study the reactivity of this compound under varying conditions?

- Methodological Answer : Use a response surface methodology (RSM) or Box-Behnken design (BBD) to systematically vary parameters (pH, temperature, nucleophile concentration). Include controls to isolate variables and replicate findings. Validate hypotheses with kinetic studies or computational modeling (e.g., DFT calculations) .

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be resolved?

- Methodological Answer : Conduct robustness tests to identify outliers. Use high-resolution mass spectrometry (HRMS) or tandem MS to trace byproduct origins. Re-examine experimental assumptions (e.g., moisture levels, catalyst stability) and compare with literature on analogous acyl chlorides. Transparently report deviations from protocols in supplementary materials .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., peptide coupling)?

- Methodological Answer : Pre-activate the carbonyl chloride with DMAP or Hünig’s base to enhance electrophilicity. Monitor reaction progress via in-situ FT-IR or LC-MS. For moisture-sensitive steps, employ Schlenk techniques or molecular sieves. Document yield and purity at each stage to troubleshoot inefficiencies .

Q. How should hygroscopicity challenges be addressed during storage and handling?

- Methodological Answer : Store under inert gas (argon/nitrogen) in flame-sealed ampoules. Use Karl Fischer titration to quantify moisture content pre-experiment. For reactions requiring anhydrous conditions, pre-dry solvents (e.g., over MgSO₄) and employ gloveboxes for weighing .

Q. What standards ensure data interoperability in collaborative studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Assign unique identifiers (e.g., InChIKeys) to compounds and deposit raw data in repositories like PubChem or Zenodo. Standardize terminology for experimental parameters (e.g., "room temperature" defined as 25°C ± 2) to enable cross-study comparisons .

Propriétés

IUPAC Name |

2,3-dihydroindole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625379 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117086-91-6 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.